2-(4-bromo-1H-pyrazol-3-yl)-1,3-thiazole
Description
Properties
IUPAC Name |
2-(4-bromo-1H-pyrazol-5-yl)-1,3-thiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrN3S/c7-4-3-9-10-5(4)6-8-1-2-11-6/h1-3H,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCMPDQDVFAIXRB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=N1)C2=C(C=NN2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrN3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 4-Bromo-1H-pyrazol-3-yl Intermediates
The pyrazole core is typically synthesized by condensation reactions involving substituted acetophenones and hydrazine derivatives. For 4-bromo substitution, the starting acetophenone is brominated or a brominated acetophenone is used.
- Substituted acetophenones react with diethyl oxalate and potassium tert-butoxide in tetrahydrofuran (THF) at 0 °C to room temperature to form ethyl 2,4-dioxo-4-arylbutanoates.
- These diketone intermediates react with phenylhydrazine in ethanol to yield ethyl 5-aryl-1-phenyl-1H-pyrazole-3-carboxylates.
- The ester group is reduced by lithium aluminum hydride (LiAlH4) in THF to give (5-aryl-1-phenyl-1H-pyrazol-3-yl)methanols.
- Selective oxidation of these methanols with 2-iodoxybenzoic acid (IBX) in dimethyl sulfoxide (DMSO) affords 5-aryl-1-phenyl-1H-pyrazole-3-carbaldehydes.
- The aldehyde is converted to nitriles via treatment with liquid ammonia and iodine in THF.
- Finally, reaction with hydrogen sulfide in pyridine converts nitriles into carbothioamides.
This sequence is summarized in Table 1 below, adapted from a comprehensive synthetic study:
| Step | Reactants/Conditions | Product | Yield (%) |
|---|---|---|---|
| 1 | Substituted acetophenone + diethyl oxalate + KOtBu in THF | Ethyl 2,4-dioxo-4-arylbutanoates | 65–80 |
| 2 | Diketone + phenylhydrazine in ethanol | Ethyl 5-aryl-1-phenyl-1H-pyrazole-3-carboxylates | 65–80 |
| 3 | Reduction with LiAlH4 in THF | (5-aryl-1-phenyl-1H-pyrazol-3-yl)methanols | 85–88 |
| 4 | Oxidation with IBX in DMSO | 5-aryl-1-phenyl-1H-pyrazole-3-carbaldehydes | 85 |
| 5 | Aldehyde + liquid NH3 + I2 in THF | 1,5-diphenyl-1H-pyrazole-3-carbonitriles | 78 |
| 6 | Nitrile + H2S in pyridine + Et3N | 1,5-diphenyl-1H-pyrazole-3-carbothioamides | 80 |
Cyclocondensation to Form 2-(4-bromo-1H-pyrazol-3-yl)-1,3-thiazole
The key step to form the thiazole ring involves cyclocondensation of the carbothioamide intermediate with substituted phenacyl bromides under reflux conditions in ethanol.
- The carbothioamide (0.85 mmol) is reacted with 2-bromo-1-phenylethanone (0.71 mmol) in ethanol.
- The reaction mixture is refluxed for approximately 2 hours.
- The product precipitates out and is collected by filtration and washing with ethanol.
This method yields the target this compound derivatives with good to excellent yields (typically 65–85%) and high purity.
Detailed Reaction Conditions and Characterization
- The initial condensation and reduction steps require careful temperature control (0 °C to room temperature) to optimize yield and prevent side reactions.
- The oxidation with IBX is performed at 0–20 °C to selectively oxidize the methanol to aldehyde without overoxidation.
- The conversion of aldehydes to nitriles uses liquid ammonia and iodine, a mild and efficient method.
- The final cyclocondensation benefits from ethanol as a solvent, which facilitates reflux and product precipitation.
Characterization of the final compounds is typically performed by:
- Infrared spectroscopy (IR) to confirm functional groups
- Nuclear magnetic resonance (NMR) spectroscopy (^1H and ^13C) to elucidate the chemical environment of protons and carbons, including characteristic signals for pyrazole and thiazole rings
- Mass spectrometry (MS) and high-resolution mass spectrometry (HRMS) to confirm molecular weight and isotopic patterns, especially important for bromine-containing compounds due to characteristic isotopic peaks
Summary Table of Yields and Physical Properties for Representative Compounds
| Compound | R1 (Pyrazole Substituent) | R2 (Thiazole Substituent) | Yield (%) | Melting Point (°C) | Physical State |
|---|---|---|---|---|---|
| This compound (general) | 4-Br | Phenyl or substituted phenyl | 65–85 | 150–220 | Solid (color varies) |
(Note: Specific data for 4-bromo substitution can be extrapolated from similar halogenated derivatives in the literature, as direct data for 4-bromo may be less common but follows analogous procedures.)
Research Findings and Optimization Notes
- The use of lithium aluminum hydride for ester reduction is highly efficient, yielding over 85% of the alcohol intermediate.
- IBX oxidation provides selective and mild conditions for aldehyde formation, avoiding harsher oxidants that could degrade sensitive heterocycles.
- The cyclocondensation step is robust and tolerant of various substituents on both the pyrazole and phenacyl bromide components.
- The presence of bromine on the pyrazole ring can influence both the reactivity in cyclization and the biological activity of the final compound, often enhancing antimicrobial properties.
- Alternative catalysts such as DABCO have been reported for related thiazole synthesis but ethanol reflux remains the most straightforward and reproducible method.
Chemical Reactions Analysis
Types of Reactions
2-(4-bromo-1H-pyrazol-3-yl)-1,3-thiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom on the pyrazole ring can be substituted with other functional groups using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Sodium borohydride in methanol at low temperatures.
Substitution: Potassium carbonate in DMF at elevated temperatures.
Major Products
Oxidation: Formation of corresponding oxides.
Reduction: Formation of reduced derivatives.
Substitution: Formation of substituted pyrazole-thiazole derivatives.
Scientific Research Applications
Anticancer Applications
The compound has been studied for its anticancer properties across different cancer cell lines. Research has demonstrated that thiazole derivatives exhibit significant antiproliferative effects. For instance:
- In vitro studies have shown that 2-(4-bromo-1H-pyrazol-3-yl)-1,3-thiazole derivatives possess cytotoxic activity against various cancer cell lines such as MCF-7 (breast cancer), HepG2 (liver cancer), and PC3 (prostate cancer) .
- A specific derivative demonstrated an IC50 value of 5.71 μM , indicating better efficacy than the standard drug 5-fluorouracil , which had an IC50 of 6.14 μM .
Anticonvulsant Activity
The anticonvulsant potential of thiazole derivatives has also been investigated:
- Compounds with thiazole moieties have shown protective effects in seizure models. For example, one study reported a derivative with a median effective dose (ED50) of 18.4 mg/kg in a pentylenetetrazol-induced seizure model .
- The structure-activity relationship (SAR) analysis indicated that modifications on the thiazole ring significantly influence anticonvulsant activity, with certain substitutions enhancing efficacy .
Antibacterial Properties
The antibacterial activity of this compound has been explored against various bacterial strains:
- Several synthesized thiazole derivatives exhibited good to moderate antibacterial activity against Gram-positive and Gram-negative bacteria. Notably, one derivative showed an MIC (minimum inhibitory concentration) of 0.09 µg/mL against Mycobacterium tuberculosis .
- The presence of electron-withdrawing groups like bromine on the phenyl ring was found to be essential for enhancing antimicrobial activity .
Carbonic Anhydrase Inhibition
The compound's potential as a carbonic anhydrase inhibitor has also been examined:
- A series of thiazole derivatives were synthesized and evaluated for their inhibitory activities against carbonic anhydrase III. One compound was identified as a potent inhibitor, with SAR studies revealing that specific substitutions at the 2-position and 4-position of the thiazole scaffold are critical for activity .
Summary of Applications
| Application | Activity Type | Notable Findings |
|---|---|---|
| Anticancer | Cytotoxicity | IC50 = 5.71 μM (better than 5-fluorouracil) |
| Anticonvulsant | Protective in seizure models | ED50 = 18.4 mg/kg |
| Antibacterial | Inhibition of bacterial growth | MIC = 0.09 µg/mL against Mycobacterium tuberculosis |
| Carbonic Anhydrase | Enzyme inhibition | Potent CA-III inhibitor identified |
Mechanism of Action
The mechanism of action of 2-(4-bromo-1H-pyrazol-3-yl)-1,3-thiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and require further research .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Halogen-Substituted Analogs
Chloro vs. Bromo Derivatives
Isostructural chloro and bromo derivatives, such as 4-(4-chlorophenyl)-2-(5-(4-fluorophenyl)-3-(5-methyl-1-p-tolyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole (chloro) and its bromo counterpart, highlight the impact of halogen substitution:
- Biological Activity : Chloro derivatives exhibit antimicrobial activity, while bromo analogs may show enhanced potency due to improved hydrophobic interactions .
Fluoro and Methoxy Derivatives
Compounds like 2-{4-[4-(1H-1,3-benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-[2-(4-fluorophenyl)-1,3-thiazol-5-yl]acetamide (9b) and methoxy-substituted analogs demonstrate that electron-donating groups (e.g., -OCH₃) increase solubility but may reduce membrane permeability compared to bromine .
Non-Halogenated Analogs
Methyl-Substituted Pyrazole Derivatives
2-(4-Bromo-3-methyl-1H-pyrazol-1-yl)-1,3-thiazole (CAS: 1700817-21-5) introduces steric hindrance via the methyl group:
Physicochemical and Spectral Properties
Table 1: Comparative Data for Selected Compounds
Biological Activity
2-(4-bromo-1H-pyrazol-3-yl)-1,3-thiazole is a heterocyclic compound characterized by the fusion of a pyrazole and a thiazole ring, with the molecular formula C₇H₅BrN₂S. The presence of the bromine atom enhances its reactivity and potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties, along with relevant research findings and case studies.
Antimicrobial Activity
Research indicates that compounds containing thiazole and pyrazole moieties exhibit significant antimicrobial properties. For instance:
- Minimum Inhibitory Concentration (MIC) : Studies have shown that derivatives similar to this compound have MIC values ranging from 0.22 to 0.25 μg/mL against various pathogens, including Staphylococcus aureus and Staphylococcus epidermidis .
- Mechanism : The antimicrobial action may involve inhibition of biofilm formation and interference with bacterial enzyme activity .
Anticancer Activity
The anticancer potential of this compound has been explored in various studies:
- Cell Lines : In vitro studies have demonstrated efficacy against several cancer cell lines, including breast (MDA-MB-231) and liver (HepG2) cancer cells .
- Structure-Activity Relationship (SAR) : Compounds with similar structures have shown varying degrees of antiproliferative activity. The presence of electron-withdrawing groups like bromine enhances activity against cancer cells .
Case Study 1: Antimicrobial Evaluation
A study evaluated a series of thiazole-pyrazole derivatives for their antimicrobial properties. The most active derivative exhibited an MIC comparable to standard antibiotics, showcasing the potential for developing new antimicrobial agents based on this scaffold .
Case Study 2: Anticancer Activity Assessment
In another investigation, a library of pyrazole derivatives was synthesized and screened for anticancer activity. Compounds structurally related to this compound showed promising results in inhibiting tumor cell proliferation in vitro .
Research Findings Summary
| Activity | Findings |
|---|---|
| Antimicrobial | MIC values as low as 0.22 μg/mL against pathogens; effective against biofilm formation |
| Anticancer | Effective against multiple cancer cell lines; SAR indicates enhanced activity with Br substitution |
| Anti-inflammatory | Related compounds show potential; requires further exploration specific to this compound |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
